This compound belongs to the class of sulfonamides, specifically those containing amino and phenoxy functional groups. Sulfonamides are known for their role in medicinal chemistry, particularly in the development of antibiotics. The classification of this compound can be summarized as follows:
The synthesis of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide can be achieved through several methods. A common approach involves the reaction of 4-(4-methylphenoxy)benzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine.
This method has been noted for its efficiency and relatively high yield of the desired sulfonamide product .
The molecular structure of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide can be described as follows:
The compound can be represented in a two-dimensional structural formula showing the connectivity between atoms, highlighting functional groups and substituents.
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide participates in various chemical reactions typical for sulfonamides:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to:
This mechanism highlights the importance of sulfonamides as antibacterial agents .
The physical and chemical properties of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide are crucial for understanding its behavior in biological systems:
These properties influence its formulation into pharmaceuticals and its bioavailability .
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide has several notable applications:
The versatility and effectiveness of this compound make it significant in both clinical and research settings .
Computational chemistry provides essential tools for rationalizing the bioactivity of sulfonamide scaffolds. For 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide (C₁₇H₂₂N₂O₃S, MW 334.4 g/mol), density functional theory (DFT) optimizations reveal a non-planar conformation where the diethylamino group and 4-methylphenoxy moiety induce steric effects that influence binding pocket accessibility [2] [4]. The sulfonamide bridge (–SO₂–N–) exhibits partial double-bond character (bond length ~1.71 Å), enhancing its hydrogen-bond acceptor capacity [6] [8]. This electronic feature is critical for interactions with biological targets like carbonic anhydrases or tyrosine kinases, where sulfonamides act as potent inhibitors by coordinating zinc ions or forming π-stacking with aromatic residues [4] [7].
Molecular docking studies of analogous sulfonamides demonstrate preferential binding to hydrophobic enzyme pockets via the 4-methylphenoxy aromatic ring (log P ~2.69), while the amino group (–NH₂) facilitates polar contacts [5] [6]. Fragment-based drug design (FBDD) approaches further identify the N,N-diethyl group as a modifiable site for enhancing lipophilicity or metabolic stability [7].
Table 1: Key Geometric Parameters from DFT Optimization
Bond/Group | Bond Length (Å) | Role in Bioactivity |
---|---|---|
S=O | 1.43 | H-bond acceptor |
S-N(diethyl) | 1.71 | Conformational flexibility |
Cₐᵣₒₘ–O–Cₐᵣₒₘ | 1.36 | Hydrophobic anchoring |
C–NH₂ | 1.35 | H-bond donor |
Quantum mechanical analyses elucidate reactivity patterns governing the compound’s interactions. DFT/B3LYP/6-311++G(d,p) calculations for related sulfonamides show a HOMO–LUMO energy gap of 4.02–4.20 eV, indicating moderate kinetic stability and charge-transfer potential [5] [6]. The HOMO localizes over the benzene-sulfonamide core and amino group, designating them as nucleophilic sites, while the LUMO resides on the phenoxy ring, supporting electrophilic attack at the para-methyl position [6] [8].
Time-dependent DFT (TD-DFT) simulations predict UV-Vis absorption at 325–329 nm (experimental: 325 nm), attributed to π→π* transitions involving the conjugated sulfonamide-phenoxy system [6]. Solvent modeling (e.g., water, DMSO) reveals a bathochromic shift of 5–10 nm due to enhanced dipole moments (~5.2 D), corroborating the compound’s polarity-dependent spectral behavior [4] [5]. Fukui function analyses further identify the amino nitrogen (f⁺ = 0.062) and sulfonyl oxygen (f⁻ = 0.085) as primary sites for electrophilic and nucleophilic reactions, respectively [6] [7].
Table 2: Quantum Chemical Descriptors from DFT Studies
Parameter | Value | Interpretation |
---|---|---|
HOMO Energy (eV) | -6.12 | High electron-donating capability |
LUMO Energy (eV) | -2.10 | Moderate electron affinity |
Band Gap (eV) | 4.02 | Semipolar reactivity |
Molecular Dipole (D) | 5.2 | Solvent interaction potential |
Global Hardness (η) | 2.01 | Intermediate chemical stability |
Molecular dynamics (MD) simulations (e.g., 100-ns trajectories in explicit solvent) model the stability of sulfonamide-protein complexes. For 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide, simulations with human carbonic anhydrase II (hCA II) reveal stable binding (RMSD < 2.0 Å) via a three-pronged mechanism:
Binding free energy (ΔGₑₓₚ) calculations using MM-PBSA yield values of –9.2 kcal/mol, dominated by electrostatic contributions (–6.3 kcal/mol) [4]. The N,N-diethyl moiety induces slight conformational flexibility in the complex (RMSF = 0.8–1.2 Å), suggesting opportunities to optimize steric bulk for enhanced affinity [7]. Comparative simulations with tyrosine kinases further demonstrate hydrophobic pocket penetration by the methylphenoxy group, reducing solvent accessibility by 40% [5].
SAR modeling quantifies how structural modifications influence bioactivity. Key pharmacophore elements for this scaffold include:
CoMFA and CoMSIA analyses of analogs show that:
Table 3: SAR Trends for Key Substituents
Modification Site | Bioactivity Change | Mechanistic Basis |
---|---|---|
N-Alkyl (R₁,R₂) | ↑ Log P (0.5 per CH₂ group) | Enhanced hydrophobic burial |
Phenoxy para-position | ↑ Kinase IC₅₀ (e.g., –OCH₃ > –H) | Electron donation to π-system |
Sulfonamide NH₂ | ↓ Activity if acylated | Loss of H-bond donation |
Aniline ring (Position 3) | ↓ Solubility with halogens | Increased crystal lattice energy |
QSAR models (r² > 0.85) prioritize 4-methylphenoxy as a non-negotiable moiety for antibacterial activity, while tolerating diverse N-dialkyl chains for metabolic fine-tuning [5] [6] [8]. Machine learning-based virtual screening further validates that conserving the 3-amino-4-(aryloxy) topology maximizes target polypharmacology [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1